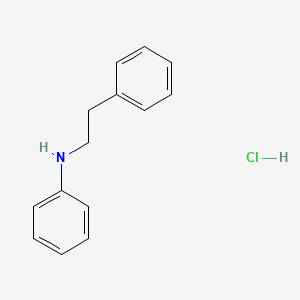
Phenethyl-phenyl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl-phenyl-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a hydrochloride salt form of phenethyl-phenyl-amine, which is known for its role as a central nervous system stimulant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethyl-phenyl-amine hydrochloride typically involves the reaction of phenethylamine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenethyl-phenyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve bases like sodium hydroxide or catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Phenethyl-phenyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a neuropharmacological agent.
Medicine: Research explores its potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.
Wirkmechanismus
Phenethyl-phenyl-amine hydrochloride exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine with similar stimulant properties.
Amphetamine: A potent central nervous system stimulant with a similar structure but more pronounced effects.
Methamphetamine: A derivative of amphetamine with stronger stimulant effects and higher potential for abuse.
Uniqueness
Phenethyl-phenyl-amine hydrochloride is unique due to its specific interaction with TAAR1 and VMAT2, which distinguishes it from other phenethylamines. Its relatively mild stimulant effects and potential therapeutic applications make it a compound of interest in various research fields .
Eigenschaften
Molekularformel |
C14H16ClN |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
N-(2-phenylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H |
InChI-Schlüssel |
XPKPOJYKFNMGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


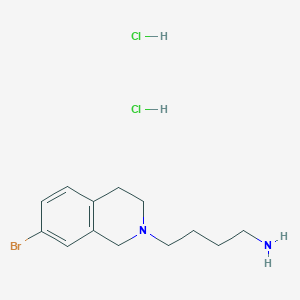
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)

![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)

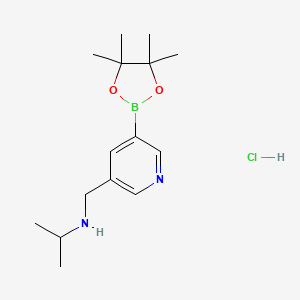

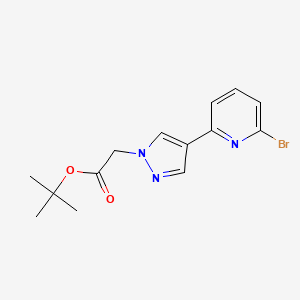
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

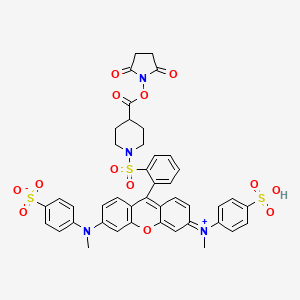
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)

